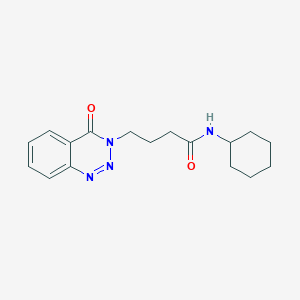

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Description

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic carboxamide derivative featuring a benzotriazinone core linked to a cyclohexyl group via a butanamide spacer. The synthesis of such derivatives typically involves multi-step protocols starting from isatin or anthranilic acid derivatives, followed by diazotization and coupling with amines (e.g., cyclohexylamine) to form the carboxamide moiety . Key structural elements include:

- Butanamide linker: Enhances conformational flexibility and solubility.

- Cyclohexyl substituent: Contributes steric bulk and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-16(18-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)19-20-21/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMNDVTUGZYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate anthranilamide derivative with a diazotizing agent.

Attachment of the Butanamide Chain: The butanamide chain is introduced via a coupling reaction, often using reagents such as carbodiimides or uronium salts.

Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a dihydrobenzotriazinone derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Hydroxylated derivatives of the cyclohexyl group.

Reduction: Dihydrobenzotriazinone derivatives.

Substitution: Functionalized amide or benzotriazinone derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group and butanamide chain contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazinone Carboxamides

A series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) have been synthesized and studied (Table 1) . The substituent at the carboxamide nitrogen significantly impacts physicochemical and biological properties:

Key Trends :

- Lipophilicity : tert-Butyl > Cyclohexyl > Phenyl > Ethyl.

- Metabolic Stability : Cyclohexyl and tert-butyl groups show higher resistance to oxidative degradation compared to phenyl or ethyl .

- Binding Affinity : Phenyl and cyclohexyl groups exhibit stronger van der Waals interactions with hydrophobic enzyme pockets than smaller alkyl chains .

Comparison with Non-Benzotriazinone Derivatives

Quinoline-Based Analogs

4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 8/9 in ) share structural similarities but replace the benzotriazinone core with a quinoline scaffold. Key differences include:

- Synthetic Accessibility: Quinoline derivatives require fewer steps for synthesis (e.g., via hydrolysis of ethyl esters) but lack the diazotization step critical for benzotriazinone formation .

Aryl-Substituted Butanamides

Compounds like N-(2,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide (BS01419, ) feature fluorinated aryl groups. Fluorine atoms increase electronegativity and metabolic stability but reduce conformational flexibility compared to cyclohexyl .

Biological Activity

N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound with the molecular formula C17H22N4O2. It features a cyclohexyl group, a benzotriazinone moiety, and a butanamide chain, which contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Characteristics:

- Molecular Weight: 306.39 g/mol

- CAS Number: 688354-40-7

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzotriazinone moiety allows for the formation of hydrogen bonds and hydrophobic interactions with the active sites of target proteins. This interaction can lead to either inhibition or modulation of enzymatic activity.

1. Antimicrobial Activity

Research indicates that compounds containing the benzotriazole nucleus exhibit varying degrees of antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess antibacterial and antifungal activities against various strains:

| Compound | Activity | Tested Strains |

|---|---|---|

| Benzotriazole derivatives | Moderate antibacterial | Escherichia coli, Bacillus subtilis |

| Analogs with bulky groups | Potent antimicrobial | Candida albicans, Aspergillus niger |

Notably, compounds derived from benzotriazole have demonstrated effective inhibition against pathogenic bacteria and fungi at concentrations ranging from 12.5 to 100 μg/mL .

2. Anti-inflammatory Properties

Compounds related to this compound have been screened for anti-inflammatory effects. For example, some benzotriazole derivatives showed significant inhibition of inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. The presence of the benzotriazinone structure allows it to target enzymes like cytochrome P450s, which are crucial for drug metabolism and synthesis of sterols in fungi .

Case Studies

Several studies have highlighted the biological efficacy of compounds structurally related to this compound:

- Antimicrobial Screening : A study evaluated the antibacterial properties of various benzotriazole derivatives against Staphylococcus aureus and E. coli. Results indicated that certain derivatives displayed comparable efficacy to standard antibiotics .

- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory potential of similar compounds in a murine model of inflammation. The results revealed a significant reduction in paw edema when treated with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.